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Introduction

Rogaratinib (BAY1163877) is an orally bioavailable, potent, and selective small molecule
inhibitor of Fibroblast Growth Factor Receptors (FGFRS) 1, 2, 3, and 4.[1][2][3] Developed as a
potential anti-cancer therapeutic, rogaratinib functions as an ATP-competitive inhibitor that
reversibly binds to the kinase domain of FGFRs. This action effectively blocks receptor
autophosphorylation and subsequent activation of downstream signaling pathways, which are
crucial for cell proliferation, survival, and angiogenesis in many cancers.[3] This technical guide
provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of
rogaratinib, presenting key data in a structured format, detailing experimental methodologies,
and visualizing complex biological processes.

Pharmacodynamics

The pharmacodynamic profile of rogaratinib is characterized by its potent and selective
inhibition of the FGFR family of receptor tyrosine kinases and the resulting downstream effects
on cellular signaling and proliferation.

In Vitro Kinase and Binding Affinity

Rogaratinib demonstrates high potency against all four FGFR subtypes in both radiometric
kinase activity assays and binding affinity assays.
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Target IC50 (nM) Kd (nM)
FGFR1 1.8[1][2] 1.6[1][2]
FGFR2 <1[1][2] 5.0[1][2]
FGFR3 9.2[1][2] 7.8[1][2]
FGFR4 1.2[1][2] 7.6[1][2]
VEGFR2 120 Not Reported
CSF1R 166[1][2] Not Reported
Tie2 1,300[1][2] Not Reported
VEGFR3 130 Not Reported

Table 1: In vitro inhibitory
activity (IC50) and binding
affinity (Kd) of rogaratinib

against various kinases.

Kinase Selectivity

The selectivity of rogaratinib has been extensively profiled using the KINOMEscan™ platform,
which assesses binding to a large panel of kinases. At a concentration of 100 nM, rogaratinib
demonstrated high selectivity for the FGFR family.[1][2] Out of 403 non-mutant kinases tested,
only 4 showed competition binding of greater than 65%.[1][2] At a higher concentration of 1 uM,
18 other kinases showed binding above this threshold.[1][2]

Inhibition of Downstream Signaling

Rogaratinib effectively inhibits the phosphorylation of FGFR and downstream signaling
components, most notably ERK1/2 (MAPK). This inhibition has been demonstrated in various
cancer cell lines.
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Target Pathway

Cell Line Cancer Type Effect
Component
Concentration-
MDA-MB-453 Breast Cancer p-FGFR4, p-ERK1/2 dependent
inhibition[4]
NCI-H716 Colorectal Cancer p-FGFR2, p-ERK1/2 Inhibition observed[4]
Concentration-
UM-UC-3 Bladder Cancer p-ERK1/2 dependent
inhibition[4]
Concentration-
RT-112 Bladder Cancer p-ERK1/2 dependent
inhibition[4]

Concentration-
NCI-H520 Lung Cancer p-ERK1/2 dependent
inhibition[4]

Concentration-
NCI-H1581 Lung Cancer p-ERK1/2 dependent
inhibition[4]

Concentration-
C51 Colon Cancer p-ERK1/2 dependent
inhibition[4]

Table 2: Effect of
rogaratinib on
downstream signaling
pathways in various

cancer cell lines.

Anti-proliferative Activity

Consistent with its mechanism of action, rogaratinib exhibits potent anti-proliferative activity in a
range of cancer cell lines that are dependent on FGFR signaling.
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Cell Line Cancer Type IC50 / GI50 (nM)
H1581 Lung Cancer 36 - 244 (GI50)[5]
DMS114 Lung Cancer 36 - 244 (GI50)[5]
HUVEC (FGF2-stimulated) Endothelial Cells 16 (IC50)

Al72 Glioblastoma <1000 (IC50)[1]
MFM-223 Breast Cancer <1000 (IC50)[1]
JMSU-1 Bladder Cancer <1000 (IC50)[1]
RT-112 Bladder Cancer <1000 (IC50)[1]
NCI-H716 Colorectal Cancer <1000 (IC50)[1]
C51 Colon Cancer 430 (IC50)[1]

Table 3: Anti-proliferative
activity of rogaratinib in various

cell lines.

Pharmacokinetics
Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical models have demonstrated the oral bioavailability of
rogaratinib.
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. . Bioavail
Species Dose Route Cmax AUC Tmax Half-life bilit
ability

Dose- Dose-
Mouse 25-75 ) ) Not Not Not
p.o. proportio  proportio
(BALB/c)  mgl/kg | | Reported Reported Reported
na na

Rat 10, 50 Not Not Not Not Not

.0.
(Nude) mg/kg P Reported Reported Reported Reported Reported

Table 4:
Preclinic
al
pharmac
okinetic
paramete
rs of
rogaratini
b.

In C51 tumor-bearing BALB/c mice, the unbound plasma concentration of rogaratinib was
shown to be dose-proportional for both AUC and Cmax in the range of 25-75 mg/kg.[1]

Human Pharmacokinetics

The pharmacokinetics of rogaratinib in humans were evaluated in a Phase 1 dose-escalation
and dose-expansion study (NCT01976741).[1][4][6]

Parameter Value
Recommended Phase 2 Dose 800 mg twice daily[6]
Plasma Half-life (t2) 12.7 hours[7]

Table 5: Human pharmacokinetic parameters of

rogaratinib.

The study established a recommended Phase 2 dose of 800 mg twice daily.[6] Rogaratinib was
rapidly absorbed and exhibited an average plasma half-life of 12.7 hours.[7]
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Experimental Protocols
In Vitro Kinase Assay

e Objective: To determine the half-maximal inhibitory concentration (IC50) of rogaratinib
against FGFR kinases.

» Methodology: Radiometric kinase assays were performed by a commercial vendor (e.g.,
Merck Millipore's IC50Profiler™ or KinaseProfiler™).[1][2] These assays typically involve
incubating the kinase, a substrate, and ATP (radiolabeled) with varying concentrations of the
inhibitor. The amount of substrate phosphorylation is then quantified to determine the
inhibitory activity of the compound.

KINOMEscan™ Profiling

o Objective: To assess the selectivity of rogaratinib across a broad range of human kinases.

o Methodology: An active site-directed competition binding assay was performed by a
commercial vendor (DiscoverX KINOMEscan™).[1][2] In this assay, test compounds are
incubated with DNA-tagged kinases and a ligand immobilized on a solid support.
Compounds that bind to the kinase active site prevent the kinase from binding to the
immobilized ligand. The amount of kinase captured on the solid support is quantified using
gPCR of the DNA tag. The results are reported as the percentage of the kinase that is
competed off the immobilized ligand by the test compound.

Cell Proliferation Assay

» Objective: To evaluate the anti-proliferative effect of rogaratinib on cancer cell lines.
e Methodology:

o Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of approximately
1 x 10”4 cells per well and allowed to adhere overnight.[5]

o Compound Treatment: Cells were treated with a serial dilution of rogaratinib or vehicle
control (DMSO) for 72 hours.
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o Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent
Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically
active cells.[2] Luminescence was read on a microplate reader.

o Data Analysis: The half-maximal inhibitory concentration (IC50) or half-maximal growth
inhibition (G150) values were calculated from the dose-response curves.

Western Blot Analysis of FGFR and ERK
Phosphorylation

o Objective: To determine the effect of rogaratinib on the phosphorylation status of FGFR and
its downstream effector ERK.

e Methodology:

o Cell Treatment and Lysis: Cancer cell lines were treated with varying concentrations of
rogaratinib for a specified period. Cells were then lysed in a buffer containing protease and
phosphatase inhibitors.

o Protein Quantification: Protein concentration in the lysates was determined using a BCA
assay.

o SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-
polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

o Immunoblotting: Membranes were blocked and then incubated overnight at 4°C with
primary antibodies specific for phosphorylated and total forms of FGFR and ERK1/2.[8]

o Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands
were visualized using an enhanced chemiluminescence (ECL) detection system.[8]

Visualizations
Signaling Pathway
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Caption: FGFR Signaling Pathway and Inhibition by Rogaratinib.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b1191585?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratqry

Check Availability & Pricing

Experimental Workflow: In Vitro Cell Proliferation Assay
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Caption: Workflow for In Vitro Cell Proliferation Assay.
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Caption: Workflow for Western Blot Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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